molecular formula C13H14F6IrO2 B15287181 Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium

Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium

Cat. No.: B15287181
M. Wt: 508.46 g/mol
InChI Key: RJDBUPVOMYVRMJ-UHFFFAOYSA-N
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Description

Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and iridium. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The preparation of 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the fluorination of appropriate precursors under controlled conditions. The iridium complex is typically formed by reacting cycloocta-1,5-diene and 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one with an iridium precursor under specific conditions to ensure the formation of the desired organometallic compound.

Industrial Production Methods

Industrial production methods for such complex organometallic compounds often involve large-scale reactions under controlled environments to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its unique electronic and steric properties. The iridium center plays a crucial role in these interactions, enabling the compound to act as an effective catalyst in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is unique due to its combination of cycloocta-1,5-diene, a fluorinated ligand, and iridium. This combination imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H14F6IrO2

Molecular Weight

508.46 g/mol

IUPAC Name

cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;

InChI Key

RJDBUPVOMYVRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir]

Origin of Product

United States

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